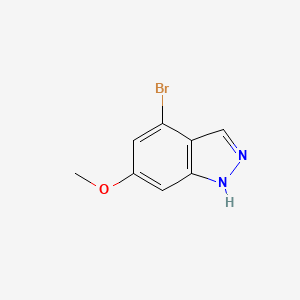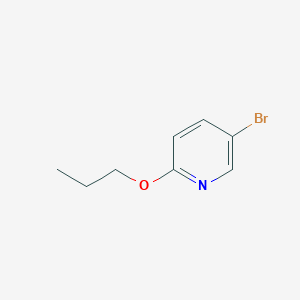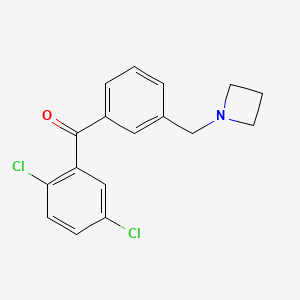
4-Bromo-6-methoxy-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-methoxy-1H-indazole is a useful research compound. Its molecular formula is C8H7BrN2O and its molecular weight is 227.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrophilic Reaction and Diversification
The Davis-Beirut reaction highlights the versatile nature of 4-Bromo-6-methoxy-1H-indazole and related compounds in electrophilic reactions. These reactions allow for the creation of a diverse set of N(1),N(2)-disubstituted-1H-indazolones, showcasing the potential for further chemical diversification. This is particularly intriguing in the context of azide-alkyne cycloaddition chemistry, presenting a pathway for complex molecular synthesis (Conrad et al., 2011).
Crystal Structure and Enzyme Inhibition
The study of the crystal structure of similar compounds to this compound, such as 7-methoxy-1H-indazole, offers insights into their inhibitory potential on certain enzymes like nitric oxide synthase. The crystal packing and hydrogen-bonding interactions of these molecules provide a foundation for understanding their biological activity and potential applications in enzyme inhibition (Sopková-de Oliveira Santos et al., 2002).
Antibacterial Activity
The synthesis of this compound derivatives has shown promising results in antibacterial applications. Studies reveal that these compounds, especially when used as FtsZ inhibitors, demonstrate significant in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The ability of these compounds to inhibit cell division in various bacterial strains underscores their potential in antibacterial therapy and drug development (Wang et al., 2015).
Electronic Applications
Compounds related to this compound have been studied for their electronic properties. Indazole-based electroactive materials exhibit high thermal stabilities and potential use in electronic devices. Their glass-forming abilities and electrochemical stability, combined with the potential for lower ionization potentials, make them interesting candidates for various electronic applications (Cekaviciute et al., 2012).
Mechanism of Action
Target of Action
4-Bromo-6-methoxy-1H-indazole is a type of indazole-containing heterocyclic compound . Indazole compounds have been found to have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
Indazole compounds are known to inhibit, regulate, and/or modulate certain kinases, such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . This plays a role in the treatment of diseases induced by these kinases, such as cancer .
Biochemical Pathways
Indazole compounds are known to affect several biochemical pathways. For instance, they can inhibit the RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/MTOR pathways . These pathways are involved in cell growth, proliferation, and survival, and their inhibition can lead to the suppression of these processes, which is beneficial in the treatment of diseases like cancer .
Result of Action
The result of the action of this compound is likely to be the inhibition of the growth and proliferation of certain cells, given its potential role as an inhibitor of various kinases and biochemical pathways . This could make it useful in the treatment of diseases characterized by abnormal cell growth and proliferation, such as cancer .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
4-Bromo-6-methoxy-1H-indazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for regulating cellular signaling pathways. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to downstream effects on cellular processes. For instance, this compound may act as an inhibitor of specific kinases, thereby modulating signal transduction pathways that are essential for cell growth and differentiation .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, it can impact cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activity. For example, this compound may inhibit the activity of kinases by competing with ATP for binding to the enzyme’s active site. This inhibition can result in the downregulation of signaling pathways that are critical for cell proliferation and survival. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat may lead to the breakdown of this compound, resulting in reduced efficacy. Long-term studies have indicated that continuous exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and exert beneficial effects on cellular processes. At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. The metabolic flux of this compound can influence its overall efficacy and toxicity, as the accumulation of certain metabolites may enhance or diminish its effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, which regulate its intracellular concentration. Additionally, binding proteins can facilitate the distribution of this compound to various cellular compartments, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can affect its interactions with biomolecules and its overall biological activity .
Properties
IUPAC Name |
4-bromo-6-methoxy-1H-indazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGWZLFBKVMEGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=NN2)C(=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646351 |
Source


|
| Record name | 4-Bromo-6-methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-83-2 |
Source


|
| Record name | 4-Bromo-6-methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(Carboxymethyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B1292402.png)








